molecular formula C18H18BrClFN3O2S2 B2769526 5-BROMO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216516-38-9

5-BROMO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2769526
CAS No.: 1216516-38-9
M. Wt: 506.83
InChI Key: SPZQGRYNYUYZET-UHFFFAOYSA-N
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Description

5-BROMO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potentially useful in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the bromine and fluorobenzo[d]thiazol-2-yl groups. The morpholinoethyl group is then attached, and the final product is obtained as a hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the bromine or fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups at the bromine or fluorine positions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide
  • 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)thiophene-2-carboxamide

Uniqueness

The uniqueness of 5-BROMO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O2S2.ClH/c19-16-4-3-14(26-16)17(24)23(6-5-22-7-9-25-10-8-22)18-21-13-2-1-12(20)11-15(13)27-18;/h1-4,11H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZQGRYNYUYZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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